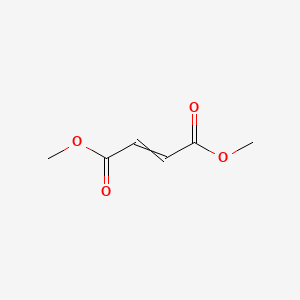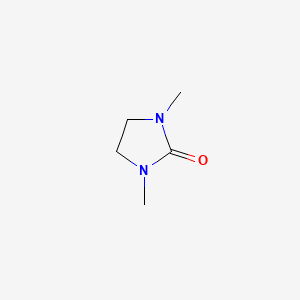
ジプロピルスルホン
説明
Dipropyl sulfone is a thermal sensitizer in transformer and lubricating oils; polymer stabilizer; catalytic poison; may function as enhancer of heparin absorption in intestine.
科学的研究の応用
ポリスルフォンの化学修飾
ジプロピルスルホンは、ポリスルフォンの化学修飾に使用できます . ポリスルホンは、主鎖が化学修飾されたポリマーの一種です . これらは、熱安定性が向上しており、耐熱性充填複合材料の製造に使用できます .
コポリマーとブロックコポリマーの合成
ジプロピルスルホンは、コポリマーとブロックコポリマーの合成に使用できます . これらのコポリマーは、熱安定性が向上しており、新しい初期化合物を使用して合成されます .
耐熱性充填複合材料の製造
ジプロピルスルホンを使用して作成できる変性ポリスルホンは、耐熱性充填複合材料の製造に潜在的な用途があります . これらの材料は、熱安定性が向上しており、さまざまな産業用途に適しています .
有機化学における汎用的な中間体
ジプロピルスルホンなどのスルホンは、有機化学における汎用的な中間体です . これらは、化学反応性の仮のモジュレーターとして使用できます .
生物活性分子の構築における構成要素
ジプロピルスルホンを含むスルホンは、生物活性分子の構築における重要な構成要素です . これらは、さまざまな医薬品や農薬の合成に使用できます .
機能性材料
ジプロピルスルホンなどのスルホンユニットを有する分子は、機能性材料の製造においてさまざまな用途が見出されています . これらの材料は、さまざまな分野で多様な用途があります .
コンフォメーション分析と振動分析
ジプロピルスルホンは、単離された気相状態における化合物のコンフォメーション分析と振動分析に使用できます . これは、すべての安定なコンフォマーとそのエネルギーの識別に役立ちます .
作用機序
Target of Action
Dipropyl sulfone may function as an enhancer of heparin absorption in the intestine
Biochemical Pathways
The biochemical pathways affected by dipropyl sulfone are not clearly defined in the available literature. Given its potential role in enhancing heparin absorption, it might influence the pathways related to heparin metabolism and absorption. More research is needed to identify the specific biochemical pathways affected by dipropyl sulfone .
Pharmacokinetics
It is known that dipropyl sulfone is a solid at room temperature and has a density of 1109 g/mL at 20 °C These properties might influence its bioavailability and pharmacokinetics
特性
IUPAC Name |
1-propylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYCADTAFPULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060501 | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS] | |
| Record name | Dipropyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-03-8 | |
| Record name | Propyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPROPYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dipropyl sulfone a promising electrolyte for rechargeable magnesium batteries?
A1: Unlike traditional Grignard-based electrolytes, dipropyl sulfone (DPSO) offers a non-Grignard and Lewis acid-free alternative for magnesium batteries []. This is significant because Grignard reagents are known for their reactivity and instability, posing safety and performance challenges. When combined with tetrahydrofuran (THF) and magnesium chloride (MgCl2), DPSO forms a stable electrolyte solution with high ionic conductivity, crucial for efficient ion transport within the battery [].
Q2: How does the molecular structure of dipropyl sulfone influence its performance as an electrolyte?
A2: While the articles don't delve deep into structure-activity relationships, the formation of a specific cation complex, [Mg(DPSO)6]2+, in the DPSO/THF electrolyte solution is highlighted []. This suggests that the six oxygen atoms from the sulfone groups in DPSO likely coordinate with the magnesium ion, playing a vital role in the electrolyte's stability and ionic conductivity. Further research exploring structural modifications of dipropyl sulfone could shed more light on how such changes affect its properties and performance in magnesium batteries.
Q3: What computational chemistry methods have been employed to study dipropyl sulfone?
A3: Density Functional Theory (DFT) has been used extensively to analyze the conformational and vibrational characteristics of dipropyl sulfone in its gaseous state []. This computational approach helped determine the molecule's stable conformers, their relative energies, and vibrational frequencies, ultimately enabling the simulation of its infrared (IR) spectrum. Importantly, the study highlighted that only long-range corrected hybrid DFT functionals, coupled with appropriately sized basis sets, accurately predicted the dihedral angles of dipropyl sulfone [].
Q4: Are there any analytical techniques mentioned for characterizing dipropyl sulfone?
A4: Infrared (IR) spectroscopy plays a key role in characterizing dipropyl sulfone []. By comparing experimental IR spectra with those simulated using DFT calculations, researchers can validate the accuracy of the computational models and gain insights into the vibrational modes of the molecule. The study by Milovanović et al. [] also emphasizes the importance of using calibrated wavenumbers and appropriate line broadening techniques for a more realistic comparison between theoretical and experimental spectra.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















